Prodigiosine

Vue d'ensemble

Description

Prodigiosin is a red pigment produced by various strains of bacteria, including Serratia marcescens, Vibrio psychroerythrus, and Hahella chejuensis . It belongs to the prodiginine family of compounds and is known for its vibrant color and diverse biological activities.

Applications De Recherche Scientifique

Prodigiosin has a wide range of scientific research applications due to its diverse biological activities :

Chemistry: Prodigiosin is used as a model compound to study secondary metabolism and pigment production in bacteria.

Biology: It exhibits antimicrobial, antifungal, and antiparasitic properties, making it a valuable compound for studying microbial interactions and pathogenicity.

Medicine: Prodigiosin has shown promising anticancer, immunosuppressive, and antimalarial activities.

Industry: Prodigiosin is used as a natural colorant in the food and textile industries.

Mécanisme D'action

Target of Action

Prodigiosin, a red pigment produced by Serratia marcescens, has been shown to possess inherent anticancer characteristics . It directly attacks the activated CD8+ T cells by inhibiting the acidification of intracellular organelles needed for cytotoxic T lymphocytes (CTLs) functions . This suggests that the primary targets of Prodigiosin are the CD8+ T cells.

Mode of Action

Prodigiosin acts as a proton-sequestering agent to destroy the intracellular pH gradient . It also facilitates proton and chloride ion symport and can affect the acidification of cellular compartments . This interaction with its targets leads to changes in the intracellular environment, disrupting normal cell functions and leading to cell death.

Biochemical Pathways

The formation of prodigiosin is the end result of an enzymatic reaction that involves the condensation of two key intermediates, monopyrrole 2-methyl-3-namylpyrrole (MAP) and bipyrrole 4-methoxy-2-2’-bipyrrole-5-carbaldehyde (MBC) . This process affects various intracellular signaling pathways in mammalian cells .

Result of Action

Prodigiosin has been shown to have profound biological activities. It induces ROS production and lipid peroxidation while inhibiting the cell cycle of harmful algae . In cancer cells, it upregulates p73 that restores the p53 signaling pathway, subsequently inducing apoptosis of these cells .

Action Environment

In both acidic and neutral environments, the prodigiosin molecule displays a reddish color with an absorption spectrum that is highest between 535 and 540 nm This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

Analyse Biochimique

Biochemical Properties

Prodigiosin interacts with various biomolecules, playing a significant role in biochemical reactions . It has been reported to have profound biological activities, including antimicrobial properties against E. coli, S. aureus, and Candida albicans . It also interacts with enzymes and proteins, affecting their function and activity .

Cellular Effects

Prodigiosin has substantial effects on various types of cells and cellular processes . It has been shown to exert anticancer and apoptotic effects on human laryngeal cancer (Hep2) and cervical cancer (HeLa) cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prodigiosin’s mechanism of action involves inducing reactive oxygen species (ROS) production and lipid peroxidation while inhibiting the cell cycle of harmful algae . It acts as a proton-sequestering agent to destroy the intracellular pH gradient . Furthermore, it affects various intracellular signaling pathways in mammalian cells .

Temporal Effects in Laboratory Settings

In laboratory settings, prodigiosin’s effects change over time . It has been shown to have both bacteriostatic and bactericidal activities on tested bacteria, with the maximum antibacterial effect being observed against S. aureus . Information on prodigiosin’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of prodigiosin vary with different dosages in animal models . It has been shown to lessen the severity of graft-versus-host disease (GvHD) without causing any discernible adverse effects

Metabolic Pathways

Prodigiosin is involved in various metabolic pathways . It has been suggested that prodigiosin affects the pathways of pyruvate, proline, serine, especially homoserine, cystathionine, homocysteine, methionine, and s-adenosylmethionine metabolism, all involved in prodigiosin biosynthesis .

Transport and Distribution

Prodigiosin is transported and distributed within cells and tissues . It has been found to be a potent transmembrane anion transporter and HCl cotransporter . It forms lipophilic ion pairs that can diffuse across the hydrophobic barrier presented by phospholipid bilayers .

Subcellular Localization

Prodigiosin’s subcellular localization and its effects on activity or function are still being researched . It has been suggested that prodigiosin usually condenses in cell membranes and colors the cells bright red .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prodigiosin can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves cultivating bacteria such as Serratia marcescens in a nutrient-rich medium under controlled conditions . The optimal medium composition includes sucrose, peptone, and tween 80, which significantly enhances prodigiosin production . The fermentation process is followed by extraction using solvents like methanol or ethanol .

Industrial Production Methods: Industrial production of prodigiosin primarily relies on large-scale fermentation processes. Optimization of fermentation conditions, such as temperature, pH, and nutrient concentration, is crucial for maximizing yield . Advanced extraction techniques, including ultrasound-assisted extraction and pressure extraction, have been employed to improve the efficiency of prodigiosin recovery .

Analyse Des Réactions Chimiques

Types of Reactions: Prodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its pH-sensitive hue, exhibiting different colors in acidic, neutral, and alkaline environments .

Common Reagents and Conditions:

Oxidation: Prodigiosin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of prodigiosin with altered functional groups, which can exhibit different biological activities .

Comparaison Avec Des Composés Similaires

- Cycloprodigosin

- Undecylprodigiosin

- Metacycloprodigiosin

- Streptorubin B

Prodigiosin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields. Its potential as a therapeutic agent and natural colorant continues to drive research and industrial applications.

Propriétés

Numéro CAS |

82-89-3 |

|---|---|

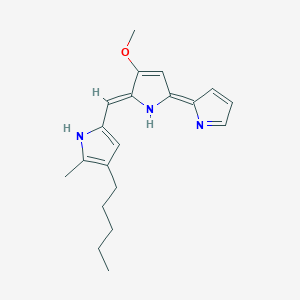

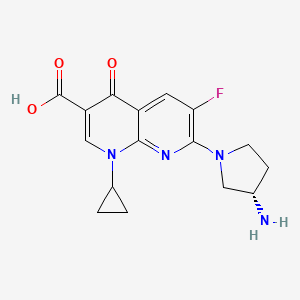

Formule moléculaire |

C20H25N3O |

Poids moléculaire |

323.4 g/mol |

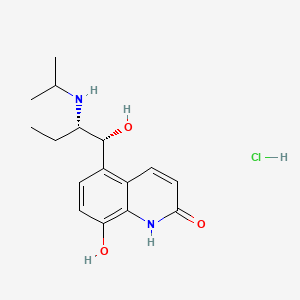

Nom IUPAC |

(2E)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole |

InChI |

InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12+ |

Clé InChI |

SHUNBVWMKSXXOM-XDHOZWIPSA-N |

SMILES |

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C |

SMILES isomérique |

CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C |

SMILES canonique |

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Prodigiosin; BRN 4526727; NSC 47147; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Prodigiosin exhibits its effects through multiple mechanisms:

- Inhibition of cell cycle progression and apoptosis: Prodigiosin promotes oxidative damage to double-stranded DNA (dsDNA) in the presence of copper ions, leading to cell cycle arrest and cell death. []

- Disruption of lysosomal vacuolar-type ATPase: Prodigiosin uncouples vacuolar H+-ATPase by promoting H+/Cl− symport, which disrupts lysosomal acidification and affects glycoprotein processing. []

- Induction of reactive oxygen species (ROS): Prodigiosin induces a ROS burst in target cells, contributing to oxidative damage of biomolecules like DNA and RNA, ultimately leading to cell death. []

- Inhibition of specific enzymes: Prodigiosin inhibits the phosphorylation and activation of Janus kinase 3 (JAK-3), a tyrosine kinase involved in immune cell signaling. []

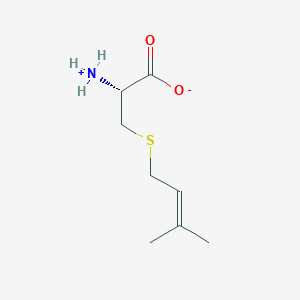

A: Prodigiosin is a tripyrrole red pigment characterized by a common 4-methoxy-2,2′-bipyrrole ring system. []

- UV-Vis Spectroscopy: Prodigiosin exhibits a characteristic absorption maximum around 535-540 nm, responsible for its red color. [, ]

ANone: Prodigiosin's stability is influenced by factors like temperature, pH, and light exposure. Research suggests that:

- Temperature: Prodigiosin production is optimal at temperatures around 27-30°C. [, ] Higher temperatures, like 42°C, significantly reduce prodigiosin production. []

- pH: Optimal prodigiosin production is observed at a neutral pH of around 7.0. []

ANone: Current research primarily focuses on prodigiosin's biological activities rather than its catalytic properties. Therefore, limited information is available regarding its catalytic mechanisms, selectivity, and applications in catalytic reactions.

A: While some studies have employed computational tools to analyze prodigiosin's structure and interactions with target molecules, [] extensive research utilizing computational chemistry and modeling techniques like QSAR modeling for prodigiosin is still limited.

ANone: Research suggests that structural modifications to the prodigiosin molecule can significantly impact its biological activity. For example:

- Methoxy group substitution: Replacing the methoxy group of prodigiosin with a hydroxy group results in the production of norprodigiosin, which exhibits different biological properties. []

- Side chain variations: Prodigiosin analogues with varying side chains at specific positions of the tripyrrole ring system have been identified, and their biological activities differ based on these structural variations. []

ANone: Prodigiosin has demonstrated promising results in pre-clinical studies:

- In vitro: Prodigiosin exhibits activity against various cancer cell lines, including colorectal, leukemia, and hepatocellular carcinoma cells, by inducing apoptosis and inhibiting cell proliferation. [, , , , ] It also shows antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the parasite Trypanosoma cruzi. [, , ]

- In vivo: Prodigiosin has shown efficacy in a mouse xenograft model of colorectal cancer, where it inhibited tumor growth and reduced the viability of cancer stem cells. [] Additionally, it has demonstrated potential in a mouse model of pulmonary fibrosis, where it alleviated fibrosis symptoms and reduced the accumulation of fibrotic proteins. []

ANone: While prodigiosin demonstrates potent antimicrobial activity, research on the development of resistance mechanisms is limited. Further investigations are needed to determine the potential for resistance emergence and its relationship to other antimicrobial agents.

ANone: Although prodigiosin shows promise in preclinical studies, information about its toxicity, potential long-term effects, and safety profile in humans is limited. Further research is crucial to fully assess its safety for potential clinical applications.

ANone: Various analytical techniques are employed in prodigiosin research, including:

- Spectrophotometry: Prodigiosin quantification is commonly performed using UV-Vis spectrophotometry by measuring its absorbance at its characteristic wavelength around 535-540 nm. [, , ]

- Chromatography: Thin layer chromatography (TLC) is used for both qualitative and quantitative analysis of prodigiosin, often for purification and identification purposes. [, , ]

- Mass Spectrometry: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) allows for the identification and quantification of prodigiosin and its related compounds in complex mixtures. [, ]

- Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are utilized to visualize the effects of prodigiosin on the morphology and ultrastructure of cells. []

ANone: The provided research primarily focuses on prodigiosin's biological activities and production. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is limited and requires further investigation.

A: Prodigiosin is a hydrophobic molecule, [] and its low solubility in aqueous solutions can limit its bioavailability and efficacy. Strategies to improve its solubility, such as formulation with cyclodextrins or encapsulation in nanoparticles, could potentially enhance its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

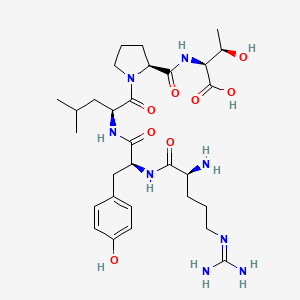

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)